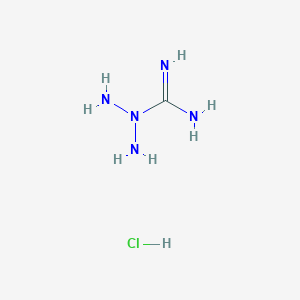
N',N'-Diaminoguanidine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’-Diaminoguanidine monohydrochloride is a chemical compound with the molecular formula CH8ClN5 . It is a white to almost white powder . It is also known by other names such as 1,3-diaminoguanidine hydrochloride, 1,2-diaminoguanidine hydrochloride, and carbonimidic dihydrazide .
Synthesis Analysis
The synthesis of N’,N’-Diaminoguanidine monohydrochloride involves condensation reactions. It can react with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines . It can also react with various aldehydes and ketones to yield bis guanidine derivatives .Molecular Structure Analysis
The molecular structure of N’,N’-Diaminoguanidine monohydrochloride is represented by the SMILES stringC(=NN)(N)NN.Cl . The InChI key for this compound is HAZRIBSLCUYMQP-UHFFFAOYSA-N . Chemical Reactions Analysis
N’,N’-Diaminoguanidine monohydrochloride undergoes condensation reactions with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines . It can also react with various aldehydes and ketones to yield bis guanidine derivatives .Physical And Chemical Properties Analysis
N’,N’-Diaminoguanidine monohydrochloride has a molecular weight of 125.56 g/mol . It has a melting point of 178°C to 182°C . It is soluble in water, with a solubility of 50 mg/mL .Applications De Recherche Scientifique
Chemical Synthesis
N’,N’-Diaminoguanidine monohydrochloride: is a versatile reagent in chemical synthesis. It is involved in the preparation of heterocyclic compounds, which are core structures in many pharmaceuticals. It also participates in condensation reactions to form bis-guanidine derivatives, which have applications ranging from catalysis to material science .
Material Science
In material science, this compound is used to modify cellulose, creating novel materials with enhanced adsorption properties. These materials can be employed for heavy metal ion removal from water, showcasing the compound’s role in developing environmentally friendly and efficient filtration systems .
Analytical Chemistry
In analytical chemistry, N’,N’-Diaminoguanidine monohydrochloride is used in the development of analytical reagents. It can form complexes with metals, which can be quantified using techniques like ICP-AES, providing a method for the detection and analysis of trace metals in samples .
Safety Data Sheet Information
While not a direct application, the safety data sheet information of N’,N’-Diaminoguanidine monohydrochloride is critical for researchers and industries. It provides detailed handling instructions, hazard identification, and emergency measures, ensuring safe and informed use of the compound in all applications .
Safety and Hazards
N’,N’-Diaminoguanidine monohydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Mécanisme D'action
Target of Action
N’,N’-Diaminoguanidine monohydrochloride is primarily used as an intermediate in the synthesis of the anti-coccidial drug, chlorbenzamidine . The primary targets of this compound are the coccidia parasites that infect chickens, rabbits, and other animals .
Mode of Action
It is known to undergo condensation reactions with various aldehydes and ketones to yield bis guanidine derivatives . These derivatives may interact with the biological targets in the host organism or the parasite, leading to the observed anti-coccidial effects.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of chlorbenzamidine, an anti-coccidial drug . Chlorbenzamidine likely disrupts the life cycle of the coccidia parasites, thereby exerting its therapeutic effects.
Pharmacokinetics
It is soluble in water , which suggests that it could be readily absorbed and distributed in the body. Its impact on bioavailability would depend on factors such as the route of administration and the presence of other compounds.
Result of Action
The primary result of the action of N’,N’-Diaminoguanidine monohydrochloride is the synthesis of chlorbenzamidine, an effective anti-coccidial drug . Chlorbenzamidine is known to have broad-spectrum, high-efficiency, low-toxicity, and convenient administration . It is primarily used to treat coccidiosis in chickens, rabbits, and other animals .
Action Environment
The action, efficacy, and stability of N’,N’-Diaminoguanidine monohydrochloride can be influenced by various environmental factors. For instance, the compound is hygroscopic , which means it absorbs moisture from the environment. This could potentially affect its stability and efficacy. Furthermore, its solubility in water suggests that the presence of water could influence its action and distribution in the body.
Propriétés
IUPAC Name |
1,1-diaminoguanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH7N5.ClH/c2-1(3)6(4)5;/h4-5H2,(H3,2,3);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIZLHIMZCLSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

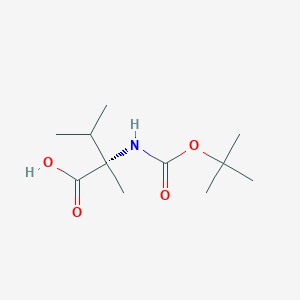
![(Z)-1-benzyl-3-(((2,5-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2871407.png)
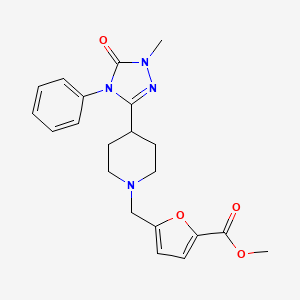
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2871412.png)
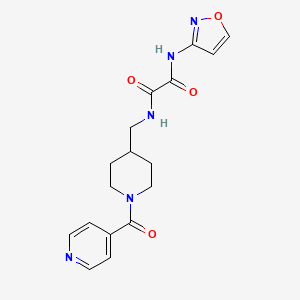
![4-[2-(4-Cyanophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2871415.png)

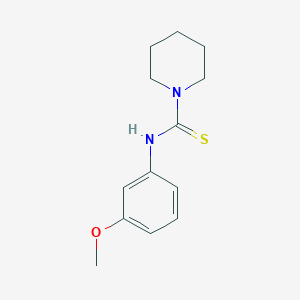

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2871423.png)
![2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2871424.png)
![2-(2-Bromo-4-fluorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2871425.png)
![N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2871426.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2871427.png)